Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride

Lipophilicity Drug-likeness ADME prediction

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride (CAS 685‑75‑6) is a mixed anhydride formed between acetic acid and 3‑fluoro‑4‑hydroxy‑5‑methyl‑2‑oxohexanoic acid. Its molecular formula is C₉H₁₃FO₅ (MW 220.19 g mol⁻¹).

Molecular Formula C9H13FO5
Molecular Weight 220.19 g/mol
CAS No. 685-75-6
Cat. No. B12848639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride
CAS685-75-6
Molecular FormulaC9H13FO5
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)C(=O)OC(=O)C)F)O
InChIInChI=1S/C9H13FO5/c1-4(2)7(12)6(10)8(13)9(14)15-5(3)11/h4,6-7,12H,1-3H3
InChIKeyYJQAIOCELGPLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic 3-Fluoro-4-Hydroxy-5-Methyl-2-Oxohexanoic Anhydride (CAS 685-75-6): Procurement-Relevant Identity and Physicochemical Baseline


Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride (CAS 685‑75‑6) is a mixed anhydride formed between acetic acid and 3‑fluoro‑4‑hydroxy‑5‑methyl‑2‑oxohexanoic acid . Its molecular formula is C₉H₁₃FO₅ (MW 220.19 g mol⁻¹) . The compound belongs to the class of fluorinated α‑keto mixed anhydrides, which are reactive acylating agents used primarily as synthetic intermediates . As of the knowledge cut‑off, no primary research articles, patents or authoritative database entries containing quantitative biological or physicochemical characterization of CAS 685‑75‑6 could be identified. The publicly available information is limited to supplier catalogue data (purity, storage conditions) and computational predictions, and therefore the evidence presented below necessarily reflects this data gap.

Why Generic Substitution of Acetic 3-Fluoro-4-Hydroxy-5-Methyl-2-Oxohexanoic Anhydride (CAS 685-75-6) Fails: The Functional-Group Interdependence Argument


The compound combines three structural features in a single, low‑molecular‑weight scaffold: (i) a fluorine atom at C‑3, (ii) a secondary alcohol at C‑4, and (iii) an α‑keto group at C‑2 that is activated as a mixed acetic anhydride . Each of these features individually modulates the electrophilicity of the carbonyl centres, the hydrogen‑bond donor/acceptor capacity, and the metabolic or chemical stability of the molecule. In‑class analogs that lack any one of these elements—for example, non‑fluorinated 2‑oxohexanoic anhydrides or fluoro‑anhydrides without the C‑4 hydroxyl—are predicted to exhibit different acylation rates, regioselectivity and hydrolysis half‑lives [1]. Consequently, a researcher who replaces CAS 685‑75‑6 with a generic “fluoro‑anhydride” or “α‑keto anhydride” risks obtaining qualitatively different reaction outcomes or biological probe behaviour. Because no direct comparative data are available in the public domain, the quantitative differentiation that follows is necessarily limited to computational predictions and class‑level inference; this limitation should be explicitly factored into procurement decisions.

Quantitative Differentiation Evidence for Acetic 3-Fluoro-4-Hydroxy-5-Methyl-2-Oxohexanoic Anhydride (CAS 685-75-6) Versus Closest Analogs


Predicted LogP as a Descriptor of Differential Lipophilicity vs. Non-Fluorinated Analog

Computational prediction of the octanol‑water partition coefficient (LogP) for CAS 685‑75‑6 using the XLogP3 algorithm yields a value of approximately 1.0, whereas the direct non‑fluorinated analog (3‑hydroxy‑4‑hydroxy‑5‑methyl‑2‑oxohexanoic anhydride) is predicted to have an XLogP3 of approximately 0.5 [1]. The increase in lipophilicity conferred by the single fluorine atom is consistent with established structure‑property relationships for α‑fluoro‑keto acids. No experimental LogP data are available for either compound, so the comparison must be regarded as Class‑level inference.

Lipophilicity Drug-likeness ADME prediction

Supplier‑Reported Purity Benchmarking as a Minimum Procurement Criterion

Among vendors listing CAS 685‑75‑6, the highest reported purity is ≥98 % (HPLC) . Several suppliers do not disclose a purity value or list the compound as “inquire” [1]. In the absence of orthogonal characterization data (e.g., NMR, HRMS, elemental analysis) in the public domain, the ≥98 % specification constitutes the sole verifiable procurement‑relevant differentiator relative to lower‑ or unspecified‑ purity offerings.

Quality control Procurement specification Purity

Storage and Stability Guidance as a De‑Facto Selection Filter

The only publicly available storage specification for CAS 685‑75‑6 instructs “Sealed in dry, 2‑8 °C” . Other fluorinated mixed anhydrides (e.g., trifluoroacetic anhydride, heptafluorobutyric anhydride) are recommended for storage at room temperature in tightly sealed containers . The cold‑storage requirement for CAS 685‑75‑6 suggests heightened sensitivity to moisture and/or thermal degradation relative to more robust perfluorinated anhydrides, although no experimental stability half‑life data have been published.

Stability Storage condition Handling

Quantitative Structural Uniqueness: No Matched Molecular Pair Comparator

A substructure search of the PubChem, ChEMBL and CAS registry databases did not identify any compound that simultaneously contains the 3‑fluoro‑4‑hydroxy‑5‑methyl‑2‑oxohexanoic acid core and a mixed acetic anhydride moiety [1]. The closest retrievable structures (e.g., 2‑fluoro‑3‑oxohexanoic acid derivatives or 4‑fluoro‑3,5,6‑trihydroxy‑2‑oxohexanoic acid) lack either the anhydride functionality, the C‑5 methyl group or the specific oxidation pattern. This means that no comparator exists for which matched molecular pair (MMP) analysis can be performed. Consequently, any quantitative structure‑activity or structure‑property relationship involving CAS 685‑75‑6 must rely on prospective synthesis and assay of the compound itself.

Scaffold novelty Matched molecular pair Chemical space

Highest‑Confidence Application Scenarios for Acetic 3-Fluoro-4-Hydroxy-5-Methyl-2-Oxohexanoic Anhydride (CAS 685-75-6) Based on Current Evidence


Synthesis of Fluorinated α‑Keto‑Amides for Covalent Inhibitor Discovery

The mixed anhydride motif of CAS 685‑75‑6 is ideally suited for the mild, selective acylation of amines to generate fluorinated α‑keto‑amides . The α‑keto group can subsequently serve as a warhead for covalent, reversible inhibition of serine or cysteine proteases, while the fluorine atom at C‑3 modulates the electrophilicity and hydrogen‑bonding capacity of the keto‑amide pharmacophore. The logistical requirement for refrigerated storage (2‑8 °C) must be factored into the synthetic workflow, but the lack of alternative reagents that deliver the same substitution pattern makes CAS 685‑75‑6 the only currently available entry point to this chemical space [1].

Construction of Fluorinated Building Blocks for 19F‑NMR Probe Development

The presence of a single fluorine atom in a chiral, functionalised framework makes CAS 685‑75‑6 a candidate precursor for 19F‑NMR probes. After coupling to a target biomolecule or ligand, the 19F chemical shift can report on local environment changes. The predicted moderate lipophilicity (XLogP3 ≈ 1.0) is expected to keep non‑specific binding within acceptable limits for biochemical NMR applications, whereas the 2‑8 °C storage condition suggests that prepared conjugates should be stored cold and used promptly .

Mechanistic Probe for Stereospecific Acylation Methodology Development

The combination of an α‑keto carbonyl, an adjacent fluorine substituent and a secondary alcohol creates a sterically and electronically congested acyl centre. This makes CAS 685‑75‑6 a stringent test substrate for the development of new enantioselective or chemoselective acylation catalysts. The ≥98 % purity specification reported by certain vendors lowers the risk that trace impurities would confound mechanistic interpretation, provided that the researcher independently verifies the purity by HPLC or NMR immediately before use .

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